Diethyl glutamate hydrochloride

Description

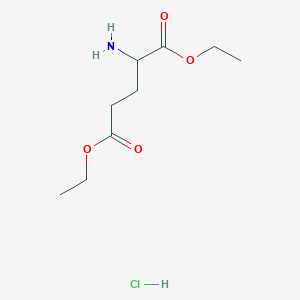

Diethyl glutamate hydrochloride (CAS 1118-89-4), also known as L-glutamic acid diethyl ester hydrochloride, is an amino acid derivative widely used as a synthetic intermediate in organic chemistry and agrochemical production. Its molecular formula is C₉H₁₇NO₄·HCl, with a molecular weight of 239.7 g/mol . Structurally, it consists of glutamic acid esterified at both carboxyl groups with ethyl moieties and a hydrochloride salt at the amino group. The compound is a crystalline solid with a melting point of 108–110°C and is soluble in water and organic solvents like ethanol . It serves as a key building block in peptide synthesis and pharmaceutical research due to its reactive ester groups and chiral center .

Properties

IUPAC Name |

diethyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQLMQNPBNMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505011, DTXSID50879622 | |

| Record name | Diethyl glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, diethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-19-0, 1118-89-4 | |

| Record name | NSC114914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl L-glutamate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, diethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl glutamate hydrochloride can be synthesized through the esterification of glutamic acid with ethanol in the presence of hydrochloric acid. The reaction typically involves refluxing glutamic acid with ethanol and hydrochloric acid, followed by purification steps to obtain the desired ester hydrochloride .

Industrial Production Methods

Industrial production of glutamic acid diethyl ester hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by crystallization and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl glutamate hydrochloride undergoes various chemical reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The breakdown of the ester bond in the presence of water, yielding glutamic acid and ethanol.

Substitution Reactions: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

Esterification: Ethanol and hydrochloric acid under reflux conditions.

Hydrolysis: Water or aqueous acid/base solutions.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Hydrolysis: Glutamic acid and ethanol.

Substitution: Depending on the nucleophile used, various substituted derivatives of glutamic acid diethyl ester hydrochloride can be formed.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Pharmaceutical Intermediates

DEGH serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the preparation of oligopeptides and other bioactive molecules. For instance, DEGH can be converted into oligomers through enzymatic catalysis, which has implications in drug development and peptide synthesis .

1.2 Drug Formulation

Due to its solubility characteristics, DEGH is often used in drug formulation processes. It can enhance the bioavailability of certain drugs by improving their solubility and stability in aqueous solutions .

1.3 Neuroprotective Effects

Research indicates that compounds derived from DEGH exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. These effects are attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress .

Biochemical Applications

2.1 Enzyme Catalysis

DEGH is employed as a substrate in enzyme-catalyzed reactions, particularly in the synthesis of L-glutamic acid oligopeptides using proteases like papain and α-chymotrypsin. This application highlights its role in biocatalysis and peptide synthesis .

2.2 Metabolic Studies

In metabolic research, DEGH is utilized to study the pathways involving glutamate metabolism. Its derivatives can serve as markers or substrates to trace metabolic routes and understand physiological processes related to amino acid metabolism .

Analytical Chemistry Applications

3.1 Separation and Detection Techniques

DEGH has been the subject of various analytical methods aimed at its detection and quantification. High-performance liquid chromatography (HPLC) techniques have been developed for the sensitive separation of DEGH from its optical isomers, ensuring accurate quality control in pharmaceutical applications .

3.2 Quality Control in Manufacturing

The ability to accurately measure DEGH concentrations is critical for quality assurance in pharmaceutical manufacturing processes. The development of robust analytical methods ensures that products meet regulatory standards for safety and efficacy .

Experimental Data Table

Case Studies

Case Study 1: Oligopeptide Synthesis

In a study focusing on the enzymatic synthesis of L-glutamic acid oligopeptides, DEGH was successfully utilized as a substrate. The reaction conditions were optimized using papain as a catalyst, resulting in high yields of the desired oligopeptides with significant biological activity.

Case Study 2: Neuroprotective Properties

Research investigating the neuroprotective effects of DEGH derivatives demonstrated their potential in reducing neuronal cell death under oxidative stress conditions. The findings suggest that these compounds could be further explored for therapeutic applications in neurodegenerative disorders.

Mechanism of Action

Diethyl glutamate hydrochloride exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. This activation leads to various downstream effects, including the modulation of neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Relevance : this compound’s chiral structure makes it valuable in synthesizing enantiomerically pure drugs .

- Market Availability: this compound is supplied by multiple vendors (e.g., Santa Cruz Biotechnology, Thermo Scientific) at ~$37–$163 per 5–10 g, reflecting its demand in research .

Biological Activity

Diethyl glutamate hydrochloride, a derivative of glutamic acid, has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, applications, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derived from glutamic acid, characterized by the following chemical structure:

The synthesis typically involves the reaction of diethyl malonate with ammonia followed by hydrolysis and subsequent hydrochloric acid treatment to yield the hydrochloride salt. This compound can also be synthesized through enzymatic methods using specific proteases such as papain, which catalyzes the oligomerization of glutamic acid derivatives .

Pharmacological Properties

This compound exhibits several biological activities:

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegeneration. It has been shown to modulate neurotransmitter release and may help in protecting neuronal cells from excitotoxicity .

- Anticonvulsant Activity : Studies have demonstrated that diethyl glutamate can exert anticonvulsant effects in animal models, potentially by acting on non-NMDA receptors in the central nervous system .

- Anxiolytic Effects : In behavioral studies, microinjections of diethyl glutamate into specific brain regions have been linked to reduced anxiety-like behaviors in rodents, suggesting a potential application in treating anxiety disorders .

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

- Neuroprotection in Animal Models :

- Behavioral Studies :

- Pharmacokinetic Properties :

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (category 2A/2B hazards per ).

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Keep in airtight containers at ≤25°C, away from incompatible materials (e.g., strong oxidizers).

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). emphasizes the need for hazard-specific glove selection due to limited permeation data .

How can computational modeling predict the reactivity of this compound in novel biochemical environments?

Advanced Research Question

- Molecular dynamics (MD) simulations : Model interactions with enzymes or membranes to predict ester bond stability.

- Density functional theory (DFT) : Calculate hydrolysis activation energies under acidic/basic conditions.

- Database integration : Cross-reference with metabolic databases (e.g., BKMS_METABOLIC) to identify potential biotransformation pathways. highlights tools like REAXYS for route prediction, though experimental validation remains essential .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Basic Research Question

- Process control : Standardize reaction parameters (e.g., cooling rate during HCl addition) using automated syringes.

- Quality control (QC) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation.

- Statistical design of experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent volume, stirring speed). underscores the importance of replicating primary literature methods with meticulous documentation .

How does this compound interact with lipid bilayers or protein targets in neurochemical studies?

Advanced Research Question

- Surface plasmon resonance (SPR) : Measure binding kinetics with glutamate receptors or transporters.

- Fluorescence anisotropy : Assess membrane penetration using labeled analogs.

- Molecular docking : Predict binding poses with NMDA or AMPA receptors. advises correlating in silico predictions with electrophysiological assays (e.g., patch-clamp) for functional validation .

What methodologies resolve conflicting toxicity data for this compound in cellular models?

Advanced Research Question

- Dose-response profiling : Use MTT assays across a broad concentration range (e.g., 1 μM–10 mM) to establish IC50 values.

- Cell-type specificity : Compare toxicity in neuronal vs. non-neuronal lines (e.g., SH-SY5Y vs. HEK293).

- Metabolomics : Track glutamate accumulation or oxidative stress markers (e.g., glutathione levels). notes the absence of acute toxicity data, necessitating controlled in vitro studies .

How can researchers optimize derivatization protocols for this compound in chromatographic analyses?

Basic Research Question

- Derivatization agents : Use diethyl ethoxymethylenemalonate (DEEMM) to enhance UV detection, as in .

- Reaction time/temperature : Optimize at 70°C for 2 hours to ensure complete derivatization while avoiding degradation.

- Mobile phase selection : Pair C18 columns with acetonitrile/water gradients (0.1% trifluoroacetic acid) for peak resolution .

What experimental designs validate the enantiomeric purity of this compound in chiral synthesis studies?

Advanced Research Question

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and polar organic mobile phases.

- Optical rotation : Compare specific rotation values against L-glutamic acid standards.

- Circular dichroism (CD) : Confirm retention of chirality post-synthesis. lists related esters, emphasizing the need for enantiomeric validation in peptide synthesis applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.